molecular formula C20H27N3O3S B12159533 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one

Cat. No.: B12159533
M. Wt: 389.5 g/mol
InChI Key: XRGRRAOPYRVPDQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 1,1-dioxidotetrahydrothiophene (sulfone) moiety and a propan-1-one chain terminating in a 4-methylindole group.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-3-(4-methylindol-1-yl)propan-1-one

InChI

InChI=1S/C20H27N3O3S/c1-16-3-2-4-19-18(16)5-8-22(19)9-6-20(24)23-12-10-21(11-13-23)17-7-14-27(25,26)15-17/h2-5,8,17H,6-7,9-15H2,1H3

InChI Key

XRGRRAOPYRVPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperazine Intermediate: Starting with a suitable piperazine derivative, the compound can be functionalized to introduce the tetrahydrothiophene sulfone group.

    Indole Derivative Preparation: The indole moiety can be synthesized or obtained commercially and then functionalized to introduce the propanone linkage.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the indole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfone group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the piperazine or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.

    Signal Transduction Modulation: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogs
Compound Name/ID Piperazine Substituent Aromatic Group Chain Length/Functional Group Key Modifiers
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl 4-Methyl-1H-indol-1-yl Propan-1-one (C=O) Sulfone, Methylindole
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol 4-Fluorophenyl 4,7-Dimethoxybenzo[b]thiophene Propanol (C-OH) Fluoro, Methoxy groups
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)piperazinyl]-1-propanone 4-Hydroxyphenyl Biphenylyl Propan-1-one (C=O) Hydroxyl, Biphenyl
2-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)ethan-1-one 3-Chlorobenzoyl, 5-Fluoroindole None (dual piperazine) Ethanone (C=O) Chlorobenzoyl, Fluoroindole
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-ylthio Propan-1-one (C=O) Trifluoromethyl, Thioether

Key Observations :

  • Sulfone vs. Halogenated Groups : The target’s sulfone group (1,1-dioxidotetrahydrothiophene) is unique among analogs, offering enhanced polarity compared to halogenated substituents (e.g., 4-fluorophenyl in , trifluoromethyl in ). This may improve solubility or receptor-binding specificity.
  • Indole Derivatives : The 4-methylindole in the target contrasts with 5-fluoroindole in , where fluorination typically increases metabolic stability but may reduce lipophilicity.
  • Chain Length: The propan-1-one chain (3 carbons) aligns with optimal CB1 receptor binding in indole-derived cannabinoids , though analogs with shorter chains (e.g., ethanone in ) show reduced activity.

Pharmacological and Binding Properties

Table 2: Receptor Affinity and Functional Activity
Compound CB1 Receptor Affinity (Ki, nM) 5-HT Receptor Modulation Hypothermia (ED50, mg/kg) Antinociception (ED50, mg/kg) Metabolic Stability (t1/2, h)
Target Compound Data not reported In silico predictions Not tested Not tested Predicted high (sulfone)
Compound N/A 5-HT1A partial agonist N/A N/A Moderate (methoxy groups)
Pyrrole-derived analogs 120–350 Weak 15–30 10–25 Low (pyrrole instability)
Indole-derived analogs 5–50 Strong 5–10 2–8 High (methyl/fluoro groups)

Key Findings :

  • Indole Superiority : Indole derivatives (e.g., ) exhibit higher CB1 affinity and in vivo potency compared to pyrrole analogs, consistent with the target’s indole core .
  • Sulfone Impact : While the target’s sulfone group is untested, similar sulfone-containing compounds show improved metabolic stability and CNS penetration due to reduced cytochrome P450 interactions .

Biological Activity

The compound 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is a complex organic molecule featuring a piperazine moiety, a tetrahydrothiophene structure, and an indole derivative. This unique structure suggests potential for diverse biological activities, making it a candidate for various pharmaceutical applications. The presence of functional groups such as the dioxo substitution and the piperazine ring enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, with a molecular weight of 361.5 g/mol. Its structural components include:

ComponentDescription
Piperazine A six-membered ring containing two nitrogen atoms, known for its pharmacological properties.
Tetrahydrothiophene A sulfur-containing heterocycle that may contribute to the compound's biological activity.
Indole A bicyclic structure that is prevalent in many biologically active compounds, often involved in neurotransmitter activity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with piperazine and thiophene moieties have shown efficacy against bacterial strains.
  • CNS Activity : The indole component may confer psychoactive properties, potentially influencing serotonin receptors.
  • Anticancer Potential : Similar structures have been reported to inhibit tumor growth in various cell lines.

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to therapeutic effects. For example, the piperazine moiety can interact with neurotransmitter receptors, while the tetrahydrothiophene could influence metabolic pathways.

Comparative Analysis with Related Compounds

Several compounds share structural features with 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-(Phenylsulfonyl)piperidineContains a piperidine ring; lacks thiopheneAntimicrobial
Tetrahydrothiophene derivativesSimilar thiophene structure; varied substituentsAnticancer
Piperazine-based compoundsCommon piperazine scaffold; diverse substituentsCNS activity

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Antimicrobial Studies

Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, studies involving tetrahydrothiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

CNS Activity Exploration

Investigations into the CNS effects of piperazine-containing compounds indicate potential for treating mood disorders. Binding assays reveal that such compounds can modulate serotonin and dopamine receptors, suggesting their utility in psychiatric applications.

Anticancer Efficacy

In vitro studies on related indole derivatives have reported inhibition of cancer cell proliferation through apoptosis induction. The unique combination of piperazine and indole structures may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

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